molecular formula C16H15O8- B1264346 5-O-caffeoylshikimate

5-O-caffeoylshikimate

Cat. No. B1264346
M. Wt: 335.28 g/mol
InChI Key: QMPHZIPNNJOWQI-GDDAOPKQSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(E)-caffeoyl]shikimate is a hydroxy monocarboxylic acid anion that is the conjugate base of 5-[(E)-caffeoyl]shikimic acid. Major structure at pH 7.3 It has a role as a plant metabolite. It is a cyclohexenecarboxylate and a hydroxy monocarboxylic acid anion. It is a conjugate base of a 5-[(E)-caffeoyl]shikimic acid.

Scientific Research Applications

Antithiamine Factor in Bracken Fern

5-O-Caffeoylshikimic acid (dactylifric acid), found in bracken fern, acts as an antithiamine factor. It has been isolated from bracken fern and identified as a major constituent of its acutely toxic fraction. This compound causes depression of leucocytes and thrombocytes in calves and exhibits antithiamine effects in vitro, but does not have a hematuric effect in guinea pigs (Fukuoka, 1982).

Role in Chlorogenic Acid Biosynthesis

Research on carrot (Daucus carota L.) cell suspension cultures has shown that microsomal preparations catalyze the formation of trans-5-O-caffeoyl-D-quinate from trans-5-O-(4-coumaroyl)-D-quinate, converting trans-5-O-(4-Coumaroyl)shikimate to trans-5-O-caffeoylshikimate. This reaction is crucial in the biosynthesis of chlorogenic acid in carrots (Kühnl et al., 1987).

Analytical Method Development

A study in 2018 developed a method for the selective and simultaneous determination of 5-O-Caffeoylquinic acid in food and beverage samples, demonstrating its importance in food science research (Alpar et al., 2018).

Quantitative Analysis in Rhizoma Smilacis Glabrae

A High-Performance Liquid Chromatography (HPLC) quantitative method was developed for the simultaneous determination of 5-O-caffeoylshikimic acid in Rhizoma Smilacis Glabrae, showcasing its significance in pharmacognosy and herbal medicine (Qing-fen, 2013).

Antimicrobial Activity Screening

5-O-Caffeoylquinic acid has been screened for antimicrobial activity, showing potent effects against various microorganisms like Klebsiella pneumoniae, suggesting its potential in microbiology and infectious disease research (Bajko et al., 2016).

Potential in Treating Non-Small Cell Lung Cancer

A 2021 study highlighted the potential of 5-O-caffeoylshikimic acid in treating non-small cell lung cancer (NSCLC), emphasizing its application in oncology and drug development (Thirunavukkarasu et al., 2021).

Role in Oxidative Stress-Mediated Cell Death

Investigations have shown that 5-Caffeoylquinic acid has a cytoprotective effect through the NF-E2-related factor 2 (Nrf2)-antioxidant response element signaling pathway, indicating its importance in cellular and molecular biology (Chen et al., 2020).

Distribution in Plants

Research has been conducted on the distribution of 5-Caffeoylshikimic acid in various plants like Equisetum arvense, contributing to plant biology and phytochemistry studies (Veit et al., 1992).

properties

Product Name

5-O-caffeoylshikimate

Molecular Formula

C16H15O8-

Molecular Weight

335.28 g/mol

IUPAC Name

(3R,4R,5R)-5-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4-dihydroxycyclohexene-1-carboxylate

InChI

InChI=1S/C16H16O8/c17-10-3-1-8(5-11(10)18)2-4-14(20)24-13-7-9(16(22)23)6-12(19)15(13)21/h1-6,12-13,15,17-19,21H,7H2,(H,22,23)/p-1/b4-2+/t12-,13-,15-/m1/s1

InChI Key

QMPHZIPNNJOWQI-GDDAOPKQSA-M

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C=C1C(=O)[O-])O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O

Canonical SMILES

C1C(C(C(C=C1C(=O)[O-])O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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